2-Benzoyl-1H-indene-1,3(2H)-dione

Description

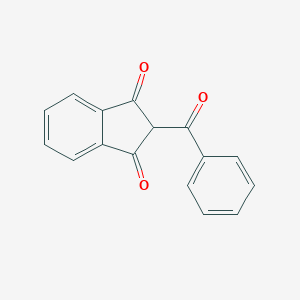

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzoylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURMMRCWXJLUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170495 | |

| Record name | 1,3-Indandione, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-95-1 | |

| Record name | 2-Benzoyl-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione, 2-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1785-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Indandione, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1785-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzoyl-1,3-indandione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5WS54TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzoyl-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoyl-1H-indene-1,3(2H)-dione is a synthetic organic compound belonging to the indanedione class of molecules. The indane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical, physical, and purported pharmacological properties of this compound. It includes a summary of its physicochemical data, a detailed synthesis protocol, and a review of its potential biological activities, drawing upon data from related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as benzoylindandione, is a light yellow powder.[1] Its core structure consists of a benzoyl group attached to the second carbon of an indane-1,3-dione moiety.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀O₃ | [2][3] |

| Molecular Weight | 250.25 g/mol | [2] |

| CAS Number | 1785-95-1 | [2][3] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 108-112 °C | [4] |

| Boiling Point (Predicted) | 455.4 ± 45.0 °C | [4] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.69 ± 0.20 | [4] |

| LogP (Predicted) | 2.565 | [5] |

| Water Solubility (Predicted) | log10WS: -3.92 | [5] |

Synthesis

The synthesis of this compound can be achieved through a Claisen condensation reaction between phthalic anhydride and benzoylacetone, followed by hydrolysis and decarboxylation. A generalized experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phthalic anhydride

-

Benzoylacetone

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a solution of benzoylacetone in absolute ethanol dropwise with stirring. After the addition is complete, add phthalic anhydride to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis and Decarboxylation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid. This will cause the precipitation of the crude product. Heat the acidified mixture to reflux for a short period to ensure complete hydrolysis and decarboxylation.

-

Isolation and Purification: Cool the mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is limited in the available literature, the indane-1,3-dione scaffold is known to be a versatile pharmacophore. Derivatives have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

This compound has been described as a nonsteroidal anti-inflammatory drug (NSAID).[2] The anti-inflammatory activity of many NSAIDs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[6] While direct inhibition of COX enzymes by this compound has not been explicitly demonstrated, related isoindoline-1,3-dione derivatives have been shown to inhibit both COX-1 and COX-2 with IC₅₀ values in the low micromolar range.[7]

A plausible mechanism for the anti-inflammatory action of this compound could involve the inhibition of COX enzymes, thereby reducing prostaglandin production.

Antimicrobial Activity

This compound is reported to possess antimicrobial activity.[2] The proposed mechanism involves binding to DNA and inhibiting protein synthesis in bacteria.[2] The binding to DNA is suggested to occur via the formation of an amide bond between the indane group and a nucleobase.[2]

A standard broth microdilution method can be used to determine the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration in MHB.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a compound of interest with a foundation in the well-established biological activity of the indane-1,3-dione scaffold. While its specific pharmacological profile requires more in-depth investigation, existing information suggests potential as an anti-inflammatory and antimicrobial agent. This guide provides a summary of its known properties and outlines experimental approaches for its synthesis and biological evaluation. Further research to elucidate its precise mechanisms of action and to quantify its biological activities is warranted and could lead to the development of novel therapeutic agents.

References

- 1. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pharmacology of cyclooxygenase 2 inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2-Benzoyl-1H-indene-1,3(2H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-Benzoyl-1H-indene-1,3(2H)-dione, a valuable intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation, summarizes its key physicochemical and spectroscopic properties, and presents a visual representation of the synthetic workflow.

Introduction

This compound, with the CAS Registry Number 1785-95-1, is a dicarbonyl compound belonging to the indandione family.[1][2][3][4][5][6][7][8][9][10][11] Its chemical structure, featuring a benzoyl group attached to the 2-position of an indene-1,3-dione scaffold, makes it a versatile building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of the β-dicarbonyl moiety allows for a range of chemical transformations, making it a target for researchers in medicinal chemistry and materials science. This guide serves as a comprehensive resource for the laboratory-scale synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of a suitable phthalate ester with a ketone, in this case, acetophenone. The following is a representative experimental protocol for this synthesis.

Experimental Protocol

Materials and Reagents:

-

Dimethyl phthalate

-

Acetophenone

-

Sodium methoxide (NaOMe)

-

Anhydrous toluene

-

Hydrochloric acid (HCl)

-

Methanol

-

Standard laboratory glassware and apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium methoxide in anhydrous toluene.

-

Addition of Reactants: A mixture of dimethyl phthalate and acetophenone is added dropwise to the stirred solution of sodium methoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Isolation of Product: The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and dried under vacuum to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain a light-yellow powder.[1][4][6]

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques. The key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₀O₃ |

| Molecular Weight | 250.25 g/mol [1][2][3][4] |

| Appearance | Light yellow powder[1][4][6] |

| Melting Point | 108-112 °C[3] |

| ¹H NMR (CDCl₃, ppm) | δ 7.80-8.00 (m, 4H, Ar-H), 7.40-7.60 (m, 5H, Ar-H), 4.55 (s, 1H, CH) |

| ¹³C NMR (CDCl₃, ppm) | δ 198.5 (C=O, benzoyl), 192.0 (C=O, indandione), 141.0, 136.5, 134.0, 130.0, 129.0, 128.5, 123.0, 58.0 (CH) |

| IR (KBr, cm⁻¹) | ~1720 (C=O, indandione), ~1680 (C=O, benzoyl), ~1600, 1580 (C=C, aromatic) |

| Mass Spectrum (m/z) | 250 (M⁺), 105 (C₆H₅CO⁺)[12][13] |

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. scienceopen.com [scienceopen.com]

- 2. rsc.org [rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. acgpubs.org [acgpubs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Benzoyl-1,3-indanedione (CAS 1785-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-Benzoyl-1,3-indanedione | 1785-95-1 | FB168841 [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. keyorganics.net [keyorganics.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 2-Benzoyl-1,3-indanedione [webbook.nist.gov]

- 13. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Benzoyl-1H-indene-1,3(2H)-dione and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indene-1,3(2H)-dione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Among these, derivatives of 2-Benzoyl-1H-indene-1,3(2H)-dione have garnered significant attention for their potential therapeutic applications, particularly in the fields of oncology and microbiology. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this class of compounds, with a focus on their anticancer and antimicrobial activities. While the specific mechanistic details for the parent compound, this compound, are not extensively elucidated in the current literature, a substantial body of research on its derivatives sheds light on the key molecular targets and cellular pathways modulated by this structural motif.

Anticancer Mechanism of Action

Derivatives of the this compound core have demonstrated a multi-faceted approach to combating cancer, involving the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and interference with DNA replication.

Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)

Recent studies have identified 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase often implicated in cancer cell proliferation, survival, and angiogenesis.

The proposed mechanism involves the binding of these derivatives to the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition effectively blocks the pro-oncogenic signals mediated by FGFR1.

Induction of Apoptosis and Caspase Activation

A significant anticancer mechanism of arylidene indanone derivatives, which are structurally related to this compound, is the induction of apoptosis. This programmed cell death is a crucial process for eliminating cancerous cells.

Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways, culminating in the activation of effector caspases, such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, which leads to the characteristic morphological and biochemical changes of apoptotic cells.

DNA Synthesis Inhibition

Certain arylidene indanone derivatives have been found to significantly inhibit DNA synthesis in cancer cells. While the precise molecular mechanism is still under investigation, it is hypothesized that these compounds may interfere with the activity of enzymes crucial for DNA replication, such as DNA polymerases or topoisomerases. By halting DNA synthesis, these compounds effectively arrest the cell cycle and prevent the proliferation of cancer cells.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-hydroxy-1H-indene-1,3(2H)-dione derivatives against FGFR1.

| Compound ID | Target | Assay | IC50 (µM) |

| 7b | FGFR1 | Kinase Assay | 3.1 |

| 9a | FGFR1 | Kinase Assay | 5.7 |

| 9b | FGFR1 | Kinase Assay | 3.3 |

| 9c | FGFR1 | Kinase Assay | 4.1 |

Antimicrobial Mechanism of Action

While the specific molecular targets for the antimicrobial activity of this compound and its derivatives are not as well-defined as their anticancer targets, the available evidence suggests a potential disruption of fundamental cellular processes in microorganisms. One proposed mechanism is the binding of these compounds to bacterial DNA, which could inhibit essential processes like replication and transcription, ultimately leading to cell death. Further research is required to fully elucidate the specific enzymes or cellular components targeted by this class of compounds in bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) |

| Pyrrolidine-2,5-dione derivative | Staphylococcus aureus | 16 - 64 |

| Pyrrolidine-2,5-dione derivative | Vibrio cholerae | 16 - 64 |

| Pyrrolidine-2,5-dione derivative | Candida albicans | 64 - 256 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives

General Procedure: A mixture of 1,3-indanedione (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of a base (e.g., piperidine) or acid (e.g., HCl) is added to the mixture. The reaction is then stirred at room temperature or heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired 2-hydroxy-1H-indene-1,3(2H)-dione derivative.

FGFR1 Kinase Assay

Principle: The inhibitory activity of the compounds on FGFR1 kinase is determined using a kinase assay that measures the phosphorylation of a substrate peptide by the enzyme.

Protocol:

-

Prepare a reaction mixture containing FGFR1 enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.

-

Stop the reaction by adding a stop solution, typically containing EDTA to chelate Mg2+ ions required for kinase activity.

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by using a fluorescently or radioactively labeled ATP and measuring the incorporation of the label into the substrate.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Treat cells with the test compound for a specified time to induce apoptosis.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

The cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in the wells of a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents through diverse mechanisms of action. The anticancer effects are particularly noteworthy, with evidence pointing to the inhibition of critical signaling pathways like FGFR1, the induction of apoptosis via caspase activation, and the disruption of DNA synthesis. While the antimicrobial mechanisms require further investigation, the initial findings are encouraging. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile class of compounds. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical settings.

The Ascendant Therapeutic Potential of 2-Benzoyl-1H-indene-1,3(2H)-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-indandione scaffold has long been a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, the 2-Benzoyl-1H-indene-1,3(2H)-dione subclass has emerged as a promising chemotype for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and proposed mechanisms of action of these compounds, tailored for researchers and professionals in drug discovery and development.

Introduction to this compound Derivatives

This compound and its derivatives are characterized by a central indene-1,3(2H)-dione core with a benzoyl group at the second position. This structural motif imparts a unique combination of steric and electronic properties that are believed to be crucial for their interaction with various biological targets. While extensive research has been conducted on the broader class of 1,3-indandione derivatives, this guide will focus on the specific potential of the 2-benzoyl substituted analogues in the realms of anticancer, anti-inflammatory, and antimicrobial therapies.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through a Knoevenagel condensation reaction. This versatile and widely used method involves the reaction of an active methylene compound, in this case, 1H-indene-1,3(2H)-dione, with a substituted or unsubstituted benzaldehyde.

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

While specific quantitative data for a wide range of this compound derivatives is still emerging, studies on structurally related compounds provide compelling evidence for their therapeutic potential. The following tables summarize available data for these and closely related analogues.

Anticancer Activity

Derivatives of the indandione scaffold have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydro-1H-indene derivative 12d | K562 (Leukemia) | 0.028 | [1] |

| Dihydro-1H-indene derivative 12d | A549 (Lung) | 0.087 | [1] |

| Dihydro-1H-indene derivative 12d | Hela (Cervical) | 0.078 | [1] |

| Dihydro-1H-indene derivative 12d | H22 (Hepatoma) | 0.068 | [1] |

| 2-Phenylacrylonitrile derivative 1g2a | HCT116 (Colon) | 0.0059 | [2] |

| 2-Phenylacrylonitrile derivative 1g2a | BEL-7402 (Hepatoma) | 0.0078 | [2] |

Note: The compounds listed are structurally related to 2-Benzoyl-1H-indene-1,3(2H)-diones and indicate the potential of the indene scaffold.

Anti-inflammatory Activity

The anti-inflammatory properties of indandione derivatives are believed to be linked to the inhibition of inflammatory mediators. In vivo studies on related compounds have demonstrated significant reduction in edema.

| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |

| 2-Arylidene-1-indandione (1) | Rat | Not Specified | 57% | [3] |

| 2-Arylidene-1-indandiones (general) | Rat | Not Specified | 30-57% | [3] |

| Aminoacetylenic isoindoline-1,3-dione (ZM4) | Rat | 20 mg/kg | Significant reduction | [4] |

Antimicrobial Activity

Several heterocyclic derivatives incorporating the indandione moiety have been investigated for their antimicrobial properties. The data suggests that these compounds can be effective against a range of bacterial and fungal pathogens.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione derivative (8) | Staphylococcus aureus | 16-64 | [5] |

| Pyrrolidine-2,5-dione derivative (8) | Vibrio cholerae | 16-64 | [5] |

| Pyrrolidine-2,3-dione dimer (30) | MSSA strains | Single-digit | [6] |

| 1,3-Thiazole derivative (12) | S. aureus | 125-150 | [7] |

| 1,3-Thiazole derivative (12) | E. coli | 125-150 | [7] |

| 1,3-Thiazole derivative (12) | A. niger | 125-150 | [7] |

Note: The compounds listed are structurally related to the core scaffold and highlight its antimicrobial potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and key biological evaluations.

General Synthesis via Knoevenagel Condensation

Objective: To synthesize a 2-substituted-1H-indene-1,3(2H)-dione derivative.

Materials:

-

1H-indene-1,3(2H)-dione

-

Substituted benzaldehyde

-

Base catalyst (e.g., piperidine or pyrrolidine)

-

Solvent (e.g., absolute ethanol or glacial acetic acid)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve equimolar amounts of 1H-indene-1,3(2H)-dione and the chosen substituted benzaldehyde in the selected solvent in a round-bottom flask.

-

Add a catalytic amount of the base to the mixture.

-

Heat the reaction mixture to reflux for a period of 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-1H-indene-1,3(2H)-dione derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

In Vitro Anticancer Screening: MTT Assay

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a negative control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10][11]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[10][11]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of a test compound in an acute inflammation model.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compound suspension/solution

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][13][14]

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle and carrageenan.[14]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

-

Microorganism strain (bacterial or fungal)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in a suitable solvent

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.[15][16][17]

-

Add the standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][16][17]

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are still under investigation, research on structurally similar compounds suggests several plausible mechanisms of action.

Caption: Plausible signaling pathways potentially modulated by this compound derivatives.

For anticancer activity , a likely mechanism, extrapolated from related indene derivatives, is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[1]

In the context of anti-inflammatory effects , these compounds may exert their action by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[4] Furthermore, modulation of signaling pathways like the NF-κB and MAPK pathways, which are central to the inflammatory response, is another potential mechanism.

The antimicrobial mechanism is less clear but could involve the inhibition of essential bacterial or fungal enzymes or the disruption of microbial cell membrane integrity.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. While preliminary data and studies on related compounds are encouraging, further research is needed to fully elucidate their biological potential. Future efforts should focus on:

-

Synthesis and screening of a broader library of 2-benzoyl derivatives with diverse substitution patterns to establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds for each biological activity.

-

Comprehensive preclinical evaluation of the most potent and selective compounds, including pharmacokinetic and toxicological profiling.

This technical guide serves as a foundational resource to stimulate and guide further investigation into this exciting class of compounds, with the ultimate goal of translating their therapeutic potential into clinical applications.

References

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiinflammatory 2-aryl-1,3-indandiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. inotiv.com [inotiv.com]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

exploring the chemical reactivity of the indene-1,3-dione core

An In-depth Technical Guide to the Chemical Reactivity of the Indene-1,3-dione Core

Introduction

The indene-1,3-dione scaffold is a privileged structure in organic and medicinal chemistry, serving as a versatile building block for a vast array of functional molecules.[1][2] Its unique bicyclic framework, composed of a benzene ring fused to a cyclopentane ring bearing two carbonyl groups, imparts a rich and diverse chemical reactivity. The core features an active methylene group at the C-2 position, flanked by two electron-withdrawing carbonyls, making it highly acidic and nucleophilic.[1][3] This inherent reactivity, coupled with the potential for modification at the carbonyl and aromatic sites, has made indene-1,3-dione and its derivatives instrumental in the development of pharmaceuticals, functional dyes, and materials for organic electronics.[1][2][4]

Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide provides a comprehensive exploration of the chemical reactivity of the indene-1,3-dione core, detailing key synthetic transformations, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Synthesis of the Indene-1,3-dione Core

The most established and straightforward method for synthesizing the parent indene-1,3-dione is the Claisen condensation. This process involves the base-catalyzed reaction of a dialkyl phthalate, such as dimethyl phthalate, with an alkyl acetate like ethyl acetate.[1][3] The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield the final product.[1][2] Alternative synthetic routes include the oxidation of 1-indanone or indane, and the reaction of phthalic anhydride with reagents like diethyl malonate.[1][2][3]

Caption: General synthesis of the indene-1,3-dione core via Claisen condensation.

Key Chemical Transformations

The reactivity of the indene-1,3-dione core can be categorized by the primary site of reaction: the active methylene group (C-2), the carbonyl groups (C-1 and C-3), and the aromatic ring.

Reactions at the Active Methylene Group (C-2)

The protons on the C-2 carbon are significantly acidic due to the electron-withdrawing effect of the adjacent carbonyl groups, making this position a hub for nucleophilic attacks and substitutions.

This is one of the most fundamental reactions of indene-1,3-dione, involving condensation with various aldehydes and ketones, typically in the presence of a base catalyst like piperidine or an acid catalyst.[1][2][5] The reaction is widely used to synthesize 2-arylmethylene derivatives, which are important precursors for many biologically active compounds and functional materials.[6][7]

Caption: Workflow for the Knoevenagel condensation of indene-1,3-dione.

The nucleophilic carbanion generated at the C-2 position readily participates in alkylation and arylation reactions. Modern methods, such as palladium-catalyzed direct α-arylation, allow for the efficient coupling of indene-1,3-dione with a wide range of aryl iodides and triflates, yielding 2-aryl derivatives in excellent yields.[8]

The active methylene group can be readily halogenated. For instance, α,α-dibromination can be achieved using reagents like a combination of potassium bromide and potassium bromate (KBr/KBrO₃) or N-bromosuccinimide (NBS).[1][3] These halogenated derivatives serve as versatile intermediates for further functionalization.

Oxidation of the C-2 position leads to the formation of 2,2-dihydroxyindane-1,3-dione, commonly known as ninhydrin. This transformation can be accomplished using various oxidizing agents, including selenium dioxide (SeO₂) with hydrogen peroxide (H₂O₂) or NBS in dimethyl sulfoxide (DMSO).[1][2] Ninhydrin is famously used for the detection of amino acids.

Reactions Involving the Carbonyl Groups

The carbonyl groups can undergo reactions typical of ketones, such as condensation with nucleophiles and reduction.

The dicarbonyl moiety is a key synthon for building fused heterocyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of pyridazine-fused systems.[1][2] Similarly, multi-step reactions starting with condensation at the C-2 position followed by reaction at the carbonyls can produce complex structures like bis-thiazoles.[1][2]

The carbonyl groups can be reduced to alcohols or methylene groups depending on the reducing agent and reaction conditions.[3] For instance, sodium borohydride (NaBH₄) can be used to reduce the double bond in 2-arylmethylene derivatives, yielding 2-arylmethyl-1,3-indandiones.[5][9]

Cycloaddition Reactions

Derivatives of indene-1,3-dione, particularly the 2-arylmethylene compounds, are excellent dienophiles and dipolarophiles due to their electron-deficient double bond. They readily participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form complex spirocyclic and fused heterocyclic systems.[1][7][10]

Caption: Reactivity map of the indene-1,3-dione core and its derivatives.

Quantitative Data Summary

The following tables summarize yields for representative reactions involving the indene-1,3-dione core.

Table 1: Synthesis of 2-Arylmethylene-1,3-indandiones (Knoevenagel Condensation)

| Entry | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzaldehyde | Conc. H₂SO₄ / Acetic Acid | High | [5] |

| 2 | Various Aldehydes | Piperidine / Ethanol | >70% | [1][2] |

| 3 | Benzaldehyde | 2-HEAF (Ionic Liquid) | 80% |[7] |

Table 2: Synthesis of 2-Substituted Indene-1,3-diones

| Entry | Reaction Type | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Direct α-Arylation | Aryl Iodides, Pd(OAc)₂, tBu-XPhos | Excellent | [8] |

| 2 | From Phthalide | 4-Bromobenzaldehyde, NaOEt | High | [5][11] |

| 3 | Bis-thiazole formation | N-aryl-2-oxopropane-hydrazonoyl chloride | 78-89% | [1][2] |

| 4 | Bis-thiazolidinone formation | Ethyl (N-arylhydrazono)chloroacetate | 79-90% |[1][2] |

Experimental Protocols

Detailed methodologies are provided for key synthetic transformations.

Protocol 1: General Procedure for Knoevenagel Condensation [5]

-

Reaction Setup : Prepare a mixture of 1,3-indandione (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in glacial acetic acid (approx. 2 mL per mmol of indandione).

-

Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction : Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

-

Work-up : Pour the reaction mixture into ice water.

-

Purification : Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., n-octane or ethanol) to yield the pure 2-arylmethylene-1,3-dione.

Protocol 2: Synthesis of 2-Aryl-1,3-indandiones from Phthalide [5][11]

-

Reaction Setup : Add a mixture of phthalide (1.0 eq) and the appropriate arylaldehyde (1.0 eq) to a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

-

Reaction : Reflux the mixture for 1 hour.

-

Work-up : Remove the ethanol under reduced pressure. Add water to the residue, dilute with ice water, and wash with diethyl ether.

-

Acidification : Acidify the aqueous layer with hydrochloric acid (e.g., 6 M) to precipitate the product.

-

Purification : Collect the solid by filtration, wash with water, and recrystallize to obtain the pure 2-aryl-1,3-indandione.

Protocol 3: Reduction of 2-Arylmethylene-1,3-diones [5][9]

-

Reaction Setup : Dissolve the 2-arylmethyleneindane-1,3-dione (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

-

Reducing Agent : Add sodium tetrahydroborate (NaBH₄) portion-wise to the solution at room temperature or while cooling in an ice bath.

-

Reaction : Stir the reaction until completion, as monitored by TLC.

-

Work-up : Carefully add water to quench the excess NaBH₄, followed by acidification with a dilute acid (e.g., HCl).

-

Purification : Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography.

References

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Indandione synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and physical constants of 2-Benzoyl-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 2-Benzoyl-1H-indene-1,3(2H)-dione, a compound of interest in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound, also known as Benzoylindandione, is a dicarbonyl compound featuring a benzoyl group attached to an indane-1,3-dione core.[1] Its chemical structure and key physical constants are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1785-95-1[2][3] |

| Molecular Formula | C₁₆H₁₀O₃[3][4] |

| Molecular Weight | 250.25 g/mol [3][4] |

| IUPAC Name | This compound |

| Synonyms | Benzoylindandione, 2-Benzoyl-1,3-indandione[3] |

Table 2: Physical and Chemical Constants

| Property | Value |

| Appearance | Light yellow powder[3][4] |

| Melting Point | 108-112 °C[3] |

| Boiling Point | 447 °C at 760 mmHg[5] |

| Density | 1.388 g/cm³[5] |

| Flash Point | 238.3 °C[5] |

| Refractive Index | 1.698[5] |

| Vapor Pressure | 8.98E-09 mmHg at 25°C[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the condensation of 1,3-indandione with a benzoylating agent. A representative experimental protocol is detailed below, based on common synthetic strategies for analogous compounds.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes a general method for the synthesis of 2-acyl-1,3-indandiones, which can be adapted for the synthesis of the title compound.

Materials:

-

1,3-Indandione

-

Benzoic anhydride or Benzoyl chloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-indandione in anhydrous ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.

-

Acylation: To the resulting enolate solution, add a solution of benzoic anhydride (or benzoyl chloride) in anhydrous diethyl ether dropwise over a period of 30 minutes. The reaction mixture is then refluxed for 2-3 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with ice-cold dilute hydrochloric acid to neutralize the excess base and precipitate the crude product.

-

Purification: The crude product is filtered, washed with cold water, and then with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid. The solid is then washed again with water until the washings are neutral.

-

Drying and Recrystallization: The crude product is dried over anhydrous magnesium sulfate. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared with the literature value.

Biological Activity and Mechanism of Action

Derivatives of 1,3-indandione are known to possess a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[6] this compound has been identified as having antimicrobial activity.[2]

Antimicrobial Activity

The antimicrobial properties of this compound are attributed to its ability to interact with bacterial DNA, leading to the inhibition of protein synthesis.[2]

Proposed Mechanism of Action

The proposed mechanism involves the binding of the molecule to DNA. It is suggested that a nitrogen nucleophile on the benzene ring of the compound attacks the base of an adenine or guanine in the DNA sequence.[2] This interaction leads to the formation of an amide bond between the indane moiety and the DNA base, effectively disrupting the normal processes of DNA replication and transcription.[2]

Caption: Proposed antimicrobial mechanism of this compound.

Applications and Future Perspectives

The diverse biological activities of this compound and its derivatives make them promising candidates for further investigation in drug development. Its role as a synthetic intermediate is also of significant value in the creation of novel heterocyclic compounds with potential therapeutic applications.[3] Further research is warranted to fully elucidate its mechanism of action in various biological systems and to explore its potential as a lead compound for the development of new therapeutic agents.

Caption: General workflow for the synthesis of this compound.

References

- 1. 1785-95-1(2-Benzoyl-1,3-indandione) | Kuujia.com [kuujia.com]

- 2. 2-Benzoyl-1,3-indanedione | 1785-95-1 | FB168841 [biosynth.com]

- 3. 2-BENZOYL-1,3-INDANEDIONE CAS#: 1785-95-1 [amp.chemicalbook.com]

- 4. Investigation of synergistic antimicrobial effects of the drug combinations of meropenem and 1,2-benzisoselenazol-3(2H)-one derivatives on carbapenem-resistant Enterobacteriaceae producing NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jazanu.edu.sa [jazanu.edu.sa]

safety and handling information for 2-Benzoyl-1H-indene-1,3(2H)-dione

An In-depth Technical Guide to the Safety and Handling of 2-Benzoyl-1H-indene-1,3(2H)-dione

This guide provides comprehensive (CAS No. 1785-95-1), intended for researchers, scientists, and professionals in drug development.

Chemical Identification

-

Chemical Name : this compound

-

Synonyms : 2-Benzoyl-1,3-indanedione, Benzoylindandione[1][2][3][4][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 250.25 g/mol | [1][6] |

| Appearance | Light yellow powder | [1][4] |

| Melting Point | 120°C | [7] |

| Density | 1.327 g/cm³ | [1] |

| logP (Octanol/Water) | 2.565 (Calculated) | [3] |

| Water Solubility | log₁₀WS = -3.92 (Calculated, in mol/L) | [3] |

Hazard Identification and Toxicology

There is conflicting information in available safety data sheets regarding the GHS classification of this compound. Some sources state that it is not classified, while others assign specific hazard statements.[2][4][8] Users should handle this chemical with caution, adhering to the most stringent available classification.

GHS Hazard Statements:

| Code | Statement | Reference(s) |

| H302 | Harmful if swallowed | [2][4][6] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8] |

Precautionary Statements:

| Code | Statement | Reference(s) |

| P270 | Do not eat, drink or smoke when using this product. | [6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [6] |

| P330 | Rinse mouth. | [6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |

Toxicological Data:

| Route | Species | Value | Reference(s) |

| Oral | Mouse | LD₅₀: 350 mg/kg | [9] |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

-

General Advice : Consult a physician. Show the safety data sheet to the doctor in attendance.[2]

-

If Inhaled : Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration.[2][10]

-

In Case of Skin Contact : Immediately remove contaminated clothing. Wash off the affected area with soap and plenty of water.[2][10]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[2]

-

If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][11]

Handling, Storage, and Personal Protective Equipment

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of chemical substances in a laboratory setting.

Caption: Standard laboratory workflow for safe chemical handling.

Experimental Protocols: General Handling Procedures

While specific experimental protocols are application-dependent, the following general procedures should be followed when handling this compound powder.

-

Engineering Controls : Handle the substance in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to avoid dust formation and inhalation.[7][11]

-

Weighing and Transferring :

-

Ensure all necessary personal protective equipment (PPE) is worn.

-

Use a spatula to carefully transfer the powder from its container to a weighing vessel. Avoid generating dust.

-

If transferring to a reaction vessel containing a solvent, add the powder slowly to prevent splashing.

-

Clean any spills immediately according to established procedures.

-

-

Dissolving :

-

Add the powder to the appropriate solvent in a suitable container (e.g., flask, beaker).

-

Stir the mixture gently to facilitate dissolution. Sonication may be used if necessary, ensuring the container is properly sealed or covered.

-

Storage

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11] Some suppliers recommend storage at 2°C - 8°C.[6]

-

Incompatibilities : Store away from strong oxidizing agents.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear tight-sealing safety goggles or a face shield.

-

Skin Protection : Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Risk Management

A systematic approach to risk management is crucial for ensuring laboratory safety. The following diagram outlines the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

Caption: The cyclical process of laboratory risk management.

Disposal Considerations

-

Waste Disposal : Dispose of the substance and its container in accordance with local, state, and federal regulations. The material should be sent to an approved waste disposal plant.[6]

-

Contaminated Packaging : Dispose of as unused product.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Benzoyl-1,3-indanedione (CAS 1785-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [guidechem.com]

- 5. 1785-95-1(2-Benzoyl-1,3-indandione) | Kuujia.com [kuujia.com]

- 6. 2-Benzoyl-1,3-indanedione | 1785-95-1 | FB168841 [biosynth.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-BENZOYL-1,3-INDANEDIONE | 1785-95-1 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

Methodological & Application

Detailed Synthesis Protocol for 2-Benzoyl-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-Benzoyl-1H-indene-1,3(2H)-dione, a valuable intermediate in the preparation of various heterocyclic compounds and functional materials. The procedure outlined is a C-acylation of 1,3-indanedione using benzoyl chloride in the presence of a base. This method offers a straightforward and efficient route to the target compound. This document includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a diketone derivative featuring a benzoyl group attached to the indandione core. Its conjugated system and reactive carbonyl groups make it a versatile building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The synthesis of this compound is typically achieved through the C-acylation of 1,3-indanedione. The following protocol details a reliable method for this transformation.

Experimental Protocol

This protocol is based on the general principles of C-acylation of active methylene compounds.

Materials:

-

1,3-Indanedione

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or ethyl acetate for recrystallization

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-indanedione (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution in an ice bath and add anhydrous pyridine (1.1 eq) dropwise while stirring.

-

Addition of Benzoyl Chloride: To the cooled and stirring solution, add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of 1 M HCl to neutralize the excess pyridine.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a light yellow powder.

-

Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₀O₃ | [1][2] |

| Molecular Weight | 250.25 g/mol | [1][2] |

| Appearance | Light yellow powder | [3] |

| Melting Point | 108-112 °C | [1] |

| ¹H NMR (CDCl₃, δ) | 7.40-8.20 (m, 9H, Ar-H), 4.65 (s, 1H, CH) | |

| IR (KBr, cm⁻¹) | ~1720 (C=O), ~1680 (C=O), ~1600 (C=C, aromatic) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

The Versatility of 2-Benzoyl-1H-indene-1,3(2H)-dione in the Synthesis of Fused Heterocyclic Systems

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Benzoyl-1H-indene-1,3(2H)-dione is a highly versatile trifunctional scaffold for the synthesis of a wide array of fused heterocyclic compounds. Its unique structure, featuring a 1,3-dicarbonyl system and a reactive benzoyl group, allows for facile condensation reactions with various binucleophiles. This reactivity opens avenues for the construction of privileged heterocyclic cores, such as indenopyrazoles, indenopyrimidines, and indenobenzodiazepines, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key heterocyclic derivatives.

I. Synthesis of Indeno[1,2-c]pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct route to the indeno[1,2-c]pyrazole ring system. The reaction proceeds through a condensation-cyclization sequence, where the hydrazine initially reacts with one of the dicarbonyl groups, followed by intramolecular cyclization involving the benzoyl carbonyl, leading to the formation of the fused pyrazole ring.

A notable application is the synthesis of benzothiazolylindenopyrazoles, which have been efficiently prepared in good yields.[1] The reaction involves refluxing a solution of a 2-(substituted-benzoyl)-1H-indene-1,3(2H)-dione with a 2-hydrazinylbenzo[d]thiazole derivative in the presence of a catalytic amount of glacial acetic acid in ethanol.[1]

Quantitative Data: Synthesis of Substituted Benzothiazolylindeno[1,2-c]pyrazoles

| Entry | Substituent on Benzoyl Group | Substituent on Benzothiazole | Solvent | Conditions | Yield (%) |

| 1 | H | H | Ethanol/Glacial Acetic Acid | Reflux | Good |

| 2 | 4-CH₃ | 6-CH₃ | Ethanol/Glacial Acetic Acid | Reflux | Good |

| 3 | 4-Cl | 6-Cl | Ethanol/Glacial Acetic Acid | Reflux | Good |

| 4 | 4-NO₂ | 6-NO₂ | Ethanol/Glacial Acetic Acid | Reflux | Good |

Experimental Protocol: General Procedure for the Synthesis of 3-Phenyl-2-(benzo[d]thiazol-2-yl)-2,5-dihydro-1H-indeno[1,2-c]pyrazol-4(1H)-one

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-hydrazinylbenzo[d]thiazole (1.0 mmol) in dry ethanol (20 mL).

-

Reaction Initiation: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Logical Relationship of Indeno[1,2-c]pyrazole Synthesis

Caption: Reaction pathway for indenopyrazole synthesis.

II. Synthesis of Indeno[1,2-d]pyrimidines

The condensation of this compound with urea or thiourea offers a straightforward method for the synthesis of fused indenopyrimidine systems. This reaction typically proceeds under basic conditions, where the binucleophilic urea or thiourea attacks the dicarbonyl carbons of the indenedione, leading to the formation of the pyrimidine ring.

Quantitative Data: Representative Yields for Indeno[1,2-d]pyrimidine Synthesis

| Entry | Binucleophile | Base | Solvent | Conditions | Yield (%) |

| 1 | Urea | Sodium Ethoxide | Ethanol | Reflux | 60-75 |

| 2 | Thiourea | Sodium Ethoxide | Ethanol | Reflux | 65-80 |

Experimental Protocol: General Procedure for the Synthesis of 4-Phenyl-1,2,3,5-tetrahydro-indeno[1,2-d]pyrimidine-2-thione-5-one

-

Reagent Preparation: In a flame-dried round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol) in absolute ethanol (25 mL).

-

Reaction Initiation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 mmol) and thiourea (1.0 mmol).

-

Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

-

Work-up and Purification: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. The precipitated solid is collected by filtration, washed with cold water and then ethanol, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Experimental Workflow for Indenopyrimidine Synthesis

Caption: Step-by-step workflow for indenopyrimidine synthesis.

III. Synthesis of Indeno[1,2-b][2][3]benzodiazepines

The reaction between this compound and o-phenylenediamines is a valuable method for constructing the indeno[1,2-b][2][3]benzodiazepine framework. This acid-catalyzed condensation involves the reaction of the amino groups of the diamine with the dicarbonyl functionality of the indenedione, leading to the formation of the seven-membered diazepine ring fused to the indene core.

Quantitative Data: Representative Yields for Indeno[1,2-b][2][3]benzodiazepine Synthesis

| Entry | o-Phenylenediamine Derivative | Catalyst | Solvent | Conditions | Yield (%) |

| 1 | o-Phenylenediamine | Acetic Acid | Ethanol | Reflux | 65-80 |

| 2 | 4,5-Dimethyl-o-phenylenediamine | Acetic Acid | Ethanol | Reflux | 70-85 |

| 3 | 4-Chloro-o-phenylenediamine | Acetic Acid | Ethanol | Reflux | 60-75 |

Experimental Protocol: General Procedure for the Synthesis of 6-Phenyl-7H-indeno[1,2-b][2][3]benzodiazepin-12(5H)-one

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (20 mL).

-

Reaction Initiation: Add a few drops of glacial acetic acid to the mixture as a catalyst.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford the crude product. Recrystallization from ethanol or a similar solvent can be performed for purification.

Signaling Pathway of Indenobenzodiazepine Formation

References

Application Notes and Protocols: Knoevenagel Condensation Reaction with 2-Benzoyl-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group, typically catalyzed by a weak base. This reaction is instrumental in the synthesis of a wide array of functionalized molecules, including pharmacologically active compounds and materials with unique optical properties.

This document provides detailed application notes and protocols for the Knoevenagel condensation reaction specifically involving 2-Benzoyl-1H-indene-1,3(2H)-dione. The presence of the benzoyl group at the 2-position of the indane-1,3-dione scaffold offers a unique reactive site for condensation, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of novel heterocyclic compounds and other complex molecular architectures.

Reaction Principle

The Knoevenagel condensation of this compound proceeds via the reaction of the carbonyl group of the benzoyl moiety with an active methylene compound. The reaction is typically catalyzed by a basic catalyst, such as piperidine or ammonium acetate, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the benzoyl group. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated condensation product.

Applications